molecular formula C4H2Cl2N2OS B8771255 3,5-Dichloro-1,2-thiazole-4-carboxamide CAS No. 3925-01-7

3,5-Dichloro-1,2-thiazole-4-carboxamide

Cat. No. B8771255
CAS RN: 3925-01-7
M. Wt: 197.04 g/mol
InChI Key: NYVIHTHXQDQZKM-UHFFFAOYSA-N
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Patent
US09067898B1

Procedure details

NaNO2 (1 g, 14.49 mmol, 1.13 equiv), water (30 ml), dichloro-1,2-thiazole-4-carboxamide (2 g, 10.15 mmol, 1.00 equiv) was added to the sulfuric acid solution of the 3,5-dichloroisothiazole-4-carboxamide. The resulting solution was stirred for 30 min at 50° C. The resulting solution was extracted with 3×30 mL of dichloromethane and the organic layers combined and dried over anhydrous sodium sulfate and concentrated. This resulted in 400 mg (crude) of dichloro-1,2-thiazole-4-carboxylic acid as a brown solid.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].[Cl:5][C:6]1[S:10][N:9]=[C:8]([Cl:11])[C:7]=1[C:12](N)=[O:13].S(=O)(=O)(O)[OH:16]>O>[Cl:5][C:6]1[S:10][N:9]=[C:8]([Cl:11])[C:7]=1[C:12]([OH:13])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=C(C(=NS1)Cl)C(=O)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NSC(=C1C(=O)N)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 30 min at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with 3×30 mL of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
This resulted in 400 mg (crude) of dichloro-1,2-thiazole-4-carboxylic acid as a brown solid

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=NS1)Cl)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.